Azacyclododecan-2-one is a compound that has garnered attention due to its structural similarity to other azacyclic compounds that have demonstrated significant biological activities. Notably, 5-Azacytidine and its derivatives have been extensively studied for their roles in cancer therapy, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS)15. These compounds act as inhibitors of DNA methylation, which is a key epigenetic modification involved in the regulation of gene expression. The inhibition of DNA methylation by azacyclic compounds can lead to the reactivation of tumor suppressor genes and the induction of cell differentiation and apoptosis in cancer cells16.
Azacyclododecan-2-one-related compounds, particularly 5-Azacytidine and 5-aza-2'-deoxycytidine (Decitabine), have been used as chemotherapeutic agents for the treatment of AML and MDS15. Their ability to induce DNA hypomethylation and reactivate silenced genes makes them effective in targeting the epigenetic abnormalities that are common in these cancers. Additionally, these agents have been shown to induce differentiation in Friend erythroleukemia cells, linking changes in DNA methylation patterns with the process of cellular differentiation6.
The immunomodulatory effects of azacyclic compounds have been explored in the context of transplantation. 5-Azacytidine has been found to inhibit T-cell proliferation and activation, potentially providing a therapeutic strategy to prevent graft-versus-host disease (GVHD) in allogeneic transplantation settings4. The drug's ability to induce the expansion of regulatory T cells through demethylation of the FOXP3 promoter further underscores its potential in immunomodulation4.
Interestingly, 5-Azacytidine has also been shown to induce the formation of functional striated muscle cells from non-myoblast precursors, suggesting a role in muscle cell differentiation and potential applications in regenerative medicine3.
In the context of hematological malignancies, the discovery of Mcl-1-specific inhibitors like AZD5991, which exhibit potent antitumor activity in multiple myeloma and AML, highlights the ongoing search for compounds that can modulate apoptosis in cancer cells10. While AZD5991 is not an azacyclic compound, its development underscores the importance of targeting key survival pathways in cancer therapy.
Azacyclododecan-2-one is classified as a cyclic amide (lactam) due to the presence of both a nitrogen atom in the ring and a carbonyl group. It can be sourced from various synthetic pathways, often involving the cyclization of linear precursors containing amine and carbonyl functionalities. The compound is recognized for its potential applications in pharmaceuticals, polymer chemistry, and as a ligand in coordination chemistry.
The synthesis of Azacyclododecan-2-one can be performed through several methods, with varying yields and complexities.
Azacyclododecan-2-one features a unique molecular structure characterized by:
The structural formula can be represented as:
Azacyclododecan-2-one can participate in various chemical reactions:
The mechanism of action for Azacyclododecan-2-one primarily revolves around its reactivity due to its functional groups:
Azacyclododecan-2-one exhibits several notable physical and chemical properties:
Azacyclododecan-2-one has diverse applications across multiple scientific domains:
Azacyclododecan-2-one represents a macrocyclic lactam characterized by a 12-membered ring system containing 11 carbon atoms and one nitrogen atom, with a carbonyl group adjacent to the nitrogen (position 2). Its systematic IUPAC name, 1-Azacyclododecan-2-one, precisely defines this structure, where the prefix "aza" indicates nitrogen substitution within the ring, "dodeca" specifies the 12-atom ring size, and the suffix "-one" denotes the ketone functionality. Alternative names include Undecanolactam (reflecting its 11-methylene chain) and 11-Undecanelactam, though these are non-IUPAC variants [2] [3] [6].
The molecule adopts the molecular formula C₁₁H₂₁NO (molecular weight: 183.29 g/mol), featuring a rigid amide bond (-NH-CO-) constrained within the macrocyclic framework. This constraint imparts unique conformational behavior, as the ring can adopt multiple conformers to minimize transannular strain. Key physicochemical parameters include:
Table 1: Physicochemical Properties of Azacyclododecan-2-one
Property | Value | Conditions/Notes |
---|---|---|
Melting Point | 98-100 °C | Observed range [2] |
Boiling Point | 302.5 °C | At 760 mmHg [6] |
Density | 0.892 g/cm³ | Predicted [3] [6] |
Flash Point | 178.8 °C | [6] |
Water Solubility | Soluble | [2] |
Organic Solvent Solubility | Soluble | [2] |
pKa | 16.91 ± 0.20 | Predicted (amide proton) [3] |
Its structural significance in heterocyclic chemistry lies in its classification as a medium-sized lactam, bridging small-ring lactams (e.g., β-lactams) and large-ring systems. The amide bond exhibits reduced planarity compared to smaller lactams due to ring strain, influencing its reactivity as both a hydrogen bond acceptor (via carbonyl oxygen) and donor (via amide N-H) [2] [6].
The synthesis of macrocyclic lactams like Azacyclododecan-2-one posed significant historical challenges due to unfavorable entropic factors and transannular interactions. Traditional methods relied on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. One early approach involved the cyclization of ω-amino acids (e.g., 12-aminododecanoic acid) under harsh dehydrating conditions, often yielding mixtures with oligomeric by-products due to the kinetic and thermodynamic hurdles of forming 12-membered rings [2] [6].
A pivotal advancement emerged with the development of activated precursor strategies. Bosch and colleagues (1993) demonstrated efficient macrolactamization using ω-azido acids (e.g., N₃(CH₂)₁₀COOH). Activation of the carboxyl group as mixed anhydrides (e.g., with 3,5-dinitrophenyl or 2,4,6-trichlorophenyl esters), followed by reduction of the azide and in situ cyclization using tributylphosphine under high dilution, significantly improved yields of Azacyclododecan-2-one and related lactams [2]. Concurrently, Steliou et al. (1980) explored alternative routes via intramolecular displacement or carbonylative cyclizations, though yields for 12-membered rings remained modest (~22%) compared to smaller lactams [6].
The 21st century witnessed innovative template-directed syntheses. Mosca et al. (2015) reported cavitand-mediated cyclization in aqueous solution. By binding ω-amino acid precursors in folded conformations within deep cavitands, the effective molarity of the reacting ends increased, enhancing the cyclization rate. This method improved yields of Azacyclododecan-2-one by 4.1-fold compared to bulk solution, overcoming classical medium-ring penalties and enabling synthesis in water—a previously deemed unsuitable solvent for such dehydrations [7]. Patent literature (e.g., US4422970A) further reflects sustained efforts to optimize N-alkylation routes and phase-transfer catalysis for related N-substituted macrocyclic lactams [8].
Azacyclododecan-2-one serves as a versatile building block in complex molecule construction due to its bifunctional nature (amide and aliphatic backbone) and conformational flexibility. Its applications span multiple domains:
Pharmaceutical Intermediates: The scaffold is integral to synthesizing bioactive macrocycles. Its ring size mimics peptide turn structures, enabling incorporation into constrained peptidomimetics targeting enzymes or receptors. Furthermore, the lactam nitrogen facilitates derivatization (e.g., N-alkylation, metal coordination) to generate libraries of drug candidates. Mohammed (2019) highlighted its use in constructing fused tricyclic quinoline derivatives via multi-step sequences involving cyclization, amidine formation, and Suzuki coupling—yielding structures with potential anticancer activity [2] [6].
Agrochemical Synthesis: As a precursor to complexing agents, it enhances the stability and bioavailability of metal-based pesticides. Its lipophilic cavity allows encapsulation of metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes utilized in crop protection agents that exhibit improved environmental persistence or targeted delivery [2].
Polymer Science: The lactam ring undergoes controlled ring-opening polymerization (ROP), generating polyamides (nylons) with tailored properties. Unlike smaller lactams (e.g., ε-caprolactam for Nylon-6), Azacyclododecan-2-one yields polymers with lower crystallinity, enhanced solubility, and potential for specialty applications like flexible coatings or compatibilizers [2] [5].
Supramolecular Chemistry & Catalysis: The molecule acts as a ligand precursor in metal coordination chemistry. Its ability to form stable complexes with transition metals underpins applications in homogeneous catalysis (e.g., hydrogenation, C-C coupling). Additionally, its macrocyclic structure serves as a core for constructing host-guest systems in sensor development [2] [7].
Table 2: Key Application Domains of Azacyclododecan-2-one
Domain | Role/Function | Example Utility |
---|---|---|
Pharmaceutical Synthesis | Macrocyclic core/scaffold | Constrained peptidomimetics; Quinoline derivatives [2] [6] |
Agrochemical Development | Metal ion complexing agent | Bioactive metal complexes for crop protection [2] |
Polymer Production | Monomer for ring-opening polymerization | Specialty polyamides with tunable flexibility [2] [5] |
Organic Reaction Reagents | Chiral auxiliary/ligand precursor | Asymmetric synthesis; Catalysis [5] |
Supramolecular Chemistry | Building block for host systems | Ion sensors; Cavitand templates [7] |
Its commercial availability from multiple suppliers (e.g., Dayang Chem, Bide Pharmatech) at scales from milligrams to metric tons underscores its industrial relevance, particularly in high-value chemical production where structural complexity and purity are paramount [3] [5] [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: